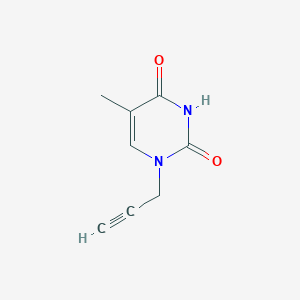
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidindion, 5-Methyl-1-(2-Propinyl)- ist eine heterocyclische organische Verbindung, die zur Familie der Pyrimidindione gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrimidindion-Kern mit einer Methylgruppe an der 5-Position und einer Propinylgruppe an der 1-Position umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4(1H,3H)-Pyrimidindion, 5-Methyl-1-(2-Propinyl)- umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit leicht verfügbaren Ausgangsstoffen wie Uracil-Derivaten.
Alkylierung: Die 1-Position des Pyrimidindion-Rings wird unter basischen Bedingungen mit Propargylbromid alkyliert, um die Propinylgruppe einzuführen.
Methylierung: Die 5-Position wird mit Methyliodid in Gegenwart einer starken Base wie Natriumhydrid methyliert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,4(1H,3H)-Pyrimidindion, 5-Methyl-1-(2-Propinyl)- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Propinylgruppe kann zu entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann zu Dihydropyrimidindionderivaten reduziert werden.
Substitution: Halogenierung und andere Substitutionsreaktionen können an der Methylgruppe oder der Propinylgruppe stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Dihydropyrimidindionderivate.
Substitution: Halogenierte Pyrimidindionderivate.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidindion, 5-Methyl-1-(2-Propinyl)- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antiviraler und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,4(1H,3H)-Pyrimidindion, 5-Methyl-1-(2-Propinyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme hemmen, indem es an deren aktive Zentren bindet und so deren Aktivität blockiert. Die Propinylgruppe kann mit verschiedenen biologischen Wegen interagieren und so zur Modulation zellulärer Prozesse führen.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The propynyl group can interact with various biological pathways, leading to the modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4(1H,3H)-Pyrimidindion, 5-Methyl-1-(2-Propyl)-: Ähnliche Struktur, jedoch mit einer Propylgruppe anstelle einer Propinylgruppe.
2,4(1H,3H)-Pyrimidindion, 5-Methyl-1-(2-Ethyl)-: Ähnliche Struktur, jedoch mit einer Ethylgruppe anstelle einer Propinylgruppe.
Einzigartigkeit
2,4(1H,3H)-Pyrimidindion, 5-Methyl-1-(2-Propinyl)- ist aufgrund des Vorhandenseins der Propinylgruppe einzigartig, die im Vergleich zu ihren Analoga eine besondere chemische Reaktivität und biologische Aktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
198827-85-9 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
5-methyl-1-prop-2-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2/c1-3-4-10-5-6(2)7(11)9-8(10)12/h1,5H,4H2,2H3,(H,9,11,12) |
InChI-Schlüssel |
ZUMHKCBZOOHRSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)


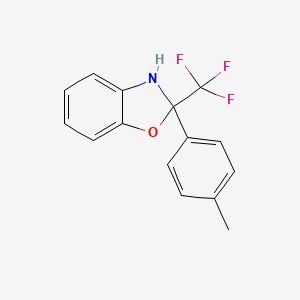
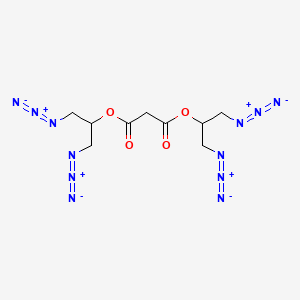
![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)

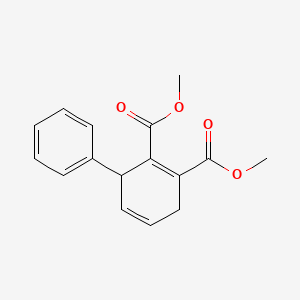
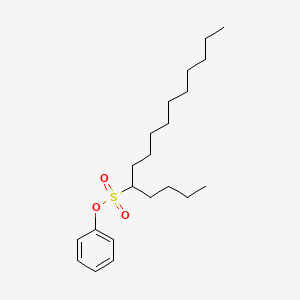
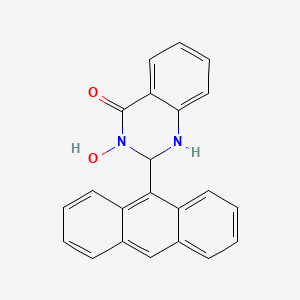
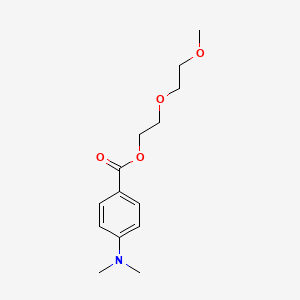
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
